molecular formula C16H17NO4 B270963 N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270963
M. Wt: 287.31 g/mol
InChI Key: QIYSCSCHGPVDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly referred to as HMF-007, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. HMF-007 is a cyclopentanone-based compound that has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of HMF-007 is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that HMF-007 inhibits the NF-kappaB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Another proposed mechanism is that HMF-007 induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
HMF-007 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that HMF-007 can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in a dose-dependent manner. In vivo studies have shown that HMF-007 can reduce inflammation in animal models of arthritis and colitis. HMF-007 has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of HMF-007 is that it has been shown to be relatively non-toxic in animal models, suggesting that it may be safe for use in humans. Another advantage is that HMF-007 is a small molecule drug, which means that it can be easily synthesized and modified for drug development.
One limitation of HMF-007 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that HMF-007 has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on HMF-007. One area of research is to further elucidate its mechanism of action, which may help to optimize its therapeutic potential. Another area of research is to test HMF-007 in human clinical trials to determine its safety and efficacy in humans. Additionally, researchers may explore the potential of HMF-007 as a treatment for other diseases, such as neurodegenerative diseases and autoimmune diseases.

Synthesis Methods

The synthesis of HMF-007 involves a multi-step process that begins with the reaction of 2,3-dimethylphenol and ethyl acetoacetate to form a cyclopentanone intermediate. The intermediate is then subjected to a series of reactions, including reduction, oxidation, and condensation, to yield the final product, HMF-007. The synthesis of HMF-007 has been optimized to yield high purity and high yield, making it a viable candidate for large-scale production.

Scientific Research Applications

HMF-007 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of HMF-007. Studies have shown that HMF-007 can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in both in vitro and in vivo models. This suggests that HMF-007 may be a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-cancer properties of HMF-007. Studies have shown that HMF-007 can induce apoptosis, or programmed cell death, in cancer cells. This suggests that HMF-007 may be a potential treatment for various types of cancer, including breast cancer and lung cancer.

properties

Product Name

N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C16H17NO4/c1-7-2-3-11(18)10(4-7)17-15(19)13-8-5-9-12(6-8)21-16(20)14(9)13/h2-4,8-9,12-14,18H,5-6H2,1H3,(H,17,19)

InChI Key

QIYSCSCHGPVDOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2C3CC4C2C(=O)OC4C3

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2C3CC4C2C(=O)OC4C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.